6,7-Dimethoxy-2-methylquinazolin-4-ol chemical properties
6,7-Dimethoxy-2-methylquinazolin-4-ol chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 6,7-Dimethoxy-2-methylquinazolin-4-ol , a privileged scaffold in medicinal chemistry.
CAS Registry Number: 35241-23-7 Molecular Formula: C₁₁H₁₂N₂O₃ Molecular Weight: 220.22 g/mol IUPAC Name: 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one[1]
Executive Summary
6,7-Dimethoxy-2-methylquinazolin-4-ol is a heterocyclic building block critical to the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs) and
Physicochemical Properties[1][2][3][4][5]
Tautomerism & Stability
The chemical behavior of this molecule is governed by the lactam-lactim tautomeric equilibrium.[1]
-
Solid State: Exists exclusively as the lactam (keto) form, stabilized by intermolecular hydrogen bonding (N3-H···O=C4).[2][3]
-
Solution: In polar aprotic solvents (DMSO, DMF), the lactam form remains dominant. The "enol" (4-hydroxy) form is the reactive species during O-alkylation or activation with electrophilic halogenating agents (e.g.,
).
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL). The crystal lattice energy is high due to
-stacking of the planar quinazoline core and hydrogen bonding.[1] -
Organic Solvents:
-
Soluble: DMSO, DMF, hot Acetic Acid.[4]
-
Sparingly Soluble: Methanol, Ethanol, Ethyl Acetate.
-
Insoluble: Hexanes, Diethyl Ether.
-
Thermal Properties[1]
-
Melting Point: High-melting solid (typically >250°C, decomposition often observed near melt).
-
Stability: Stable under ambient conditions.[1] Hygroscopic if residual acid is present from synthesis.[1]
Synthetic Methodologies
The most robust route to 6,7-dimethoxy-2-methylquinazolin-4-ol involves the cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid derivatives.[1]
Protocol: Cyclization via Acetic Anhydride (Niementowski Modification)
This method utilizes acetic anhydride as both the reagent for the C2-methyl group and the dehydrating agent for ring closure.
Reagents:
-
Acetic Anhydride (
) (Excess) -
Acetic Acid (Solvent/Catalyst)[4]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Activation: Add acetic anhydride (3.0 - 5.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 118-120°C) for 4–6 hours. Monitor via TLC (CHCl₃:MeOH 9:1) for the disappearance of the fluorescent anthranilic acid spot.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Isolation: Pour the mixture into ice-cold water (excess) to hydrolyze remaining anhydride and maximize precipitation. Filter the white/off-white solid.[1]
-
Purification: Recrystallize from DMF/Ethanol or wash extensively with diethyl ether to remove acetic acid traces.[1]
Synthesis Workflow Diagram
Figure 1: Cyclocondensation pathway converting anthranilic acid derivative to the quinazolinone scaffold.
Chemical Reactivity & Derivatization[1][3]
The utility of 6,7-dimethoxy-2-methylquinazolin-4-ol lies in its conversion to the 4-chloro derivative, a "gateway" intermediate for library synthesis.[1]
Chlorination (Activation of C4)
Direct nucleophilic substitution at the C4 position is difficult due to the strength of the amide bond. The standard protocol converts the lactam oxygen to a chloride leaving group.
-
Reagents: Phosphorus Oxychloride (
), catalytic N,N-Dimethylaniline or DMF. -
Mechanism: The lactam oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate leaving group, which is displaced by chloride.
-
Product: 4-Chloro-6,7-dimethoxy-2-methylquinazoline.[1]
-
Caution: The product is sensitive to hydrolysis and should be stored under inert gas or used immediately.
Nucleophilic Aromatic Substitution ( )
The resulting 4-chloro species reacts rapidly with aniline derivatives (e.g., 3-ethynylaniline) or secondary amines to generate kinase inhibitors. The electron-donating methoxy groups at 6 and 7 positions actually deactivate the ring slightly toward nucleophilic attack compared to unsubstituted quinazolines, often requiring heat or acid catalysis (HCl in isopropanol) to drive the reaction.
Reactivity Map[1]
Figure 2: Divergent reactivity pathways.[1] The 4-chloro intermediate is the primary route for medicinal chemistry applications.[1]
Analytical Characterization
Validating the structure requires distinguishing the 2-methyl and methoxy signals.[1]
Proton NMR ( -NMR) in DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| NH | 12.0 – 12.2 | Broad Singlet | 1H | N3-H (Lactam) |
| Ar-H | 7.42 | Singlet | 1H | C5-H or C8-H |
| Ar-H | 7.08 | Singlet | 1H | C5-H or C8-H |
| OMe | 3.88 | Singlet | 3H | |
| OMe | 3.84 | Singlet | 3H | |
| Me | 2.32 | Singlet | 3H |
Note: The two aromatic protons appear as singlets because the 6,7-dimethoxy substitution pattern eliminates ortho/meta coupling partners on the benzene ring.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).[6]
-
Parent Ion:
m/z. -
Fragmentation: Loss of methyl radicals (
) from methoxy groups is common in high-energy collisions.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Use a dust mask or fume hood when handling the powder to avoid inhalation of fine particulates.
References
-
Synthesis and Biological Activity of Quinazoline Derivatives. Acta Poloniae Pharmaceutica - Drug Research. (2012). Describes the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one derivatives and their NMR characterization.
-
Quinazolinone Tautomerism. ResearchGate. Analysis of the lactam-lactim equilibrium in 2-substituted quinazolinones.
-
Process for Synthesis of Quinazoline Intermediates. Google Patents (WO2007138613A2). Detailed industrial protocols for synthesizing 6,7-bis(alkoxy)quinazolinones using acetic anhydride and anthranilic acid precursors.
-
6,7-Dimethoxy-2-methylquinazolin-4-ol Product Data. BLD Pharm. Physical properties and CAS registry verification.
Sources
- 1. 35241-23-7|6,7-Dimethoxy-2-methylquinazolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 6,7-Dimethoxy-3H-quinazolin-4-one | 13794-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 5. chimicatechnoacta.ru [chimicatechnoacta.ru]
- 6. ptfarm.pl [ptfarm.pl]
